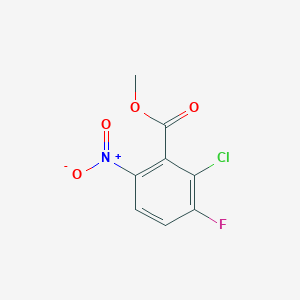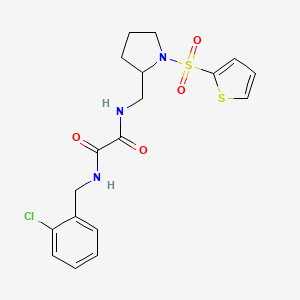
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H14FNO2 and a molecular weight of 247.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a fluoro group at the 3rd position and a methoxy group at the 4th position . The methoxy group is further substituted with a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, anilines are known to undergo reactions such as acylation, alkylation, and sulphonation. They can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 247.26 and a molecular formula of C14H14FNO2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
- Synthesis of 3-Fluoro-2-quinolones : This research demonstrates the preparation of N-(Fluoro-3-methoxyacryloyl)anilines leading to the synthesis of 3-fluoro-2-quinolones. These compounds are synthesized through a cyclocondensation process, highlighting their potential in creating heterocyclic compounds with specific substituent patterns, which could be pivotal in pharmaceutical and material science applications (Mävers & Schlosser, 1996).
Biological Activity and Chemical Analysis
- C-Met Kinase Inhibitors : Docking and QSAR studies have been conducted on derivatives similar to 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline as c-Met kinase inhibitors. These studies help understand the molecular features contributing to high inhibitory activity, providing a pathway for the development of cancer therapies (Caballero et al., 2011).
Material Science and Engineering
- Fluoro-Functionalized Imines for NLO Applications : Research into halo-functionalized crystalline Schiff base compounds, including derivatives of this compound, reveals their potential in nonlinear optical (NLO) applications. These findings could influence the development of materials for optical devices and sensors (Ashfaq et al., 2022).
Environmental Applications and Sensing Technologies
- Fluorescent Sensors for Metal Ions : The synthesis and characterization of compounds based on this compound derivatives have led to the development of fluorescent sensors for metal ions such as aluminum(III), showcasing their utility in environmental monitoring and biological systems (Tian et al., 2015).
Analytical Chemistry
- Fluorogenic Imines for Mannich-type Reactions : The development of fluorogenic imines derived from aniline, including this compound derivatives, enables the fluorescent detection of Mannich-type reactions of phenols in water. This application is critical in analytical chemistry for visualizing and studying reaction mechanisms (Guo et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
As “3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” is a research chemical, its future directions would likely depend on the outcomes of the research it is used in . It could potentially be used in the development of new materials or pharmaceuticals, but more research is needed to determine its potential applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZNFRMGXUYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)





![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)


![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)
